In-Depth Technical Guide to the Physical Properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine
In-Depth Technical Guide to the Physical Properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Compound Characterization
In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which comprehensive physical and chemical data are not yet established in public literature. The compound 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is one such molecule. This guide is crafted to serve as a vital resource for scientists and professionals working with this and similar novel compounds. It moves beyond a simple data sheet to provide a framework for characterization, offering both predicted properties based on chemical intuition and established methodologies for their empirical determination. As a Senior Application Scientist, my objective is to empower you with not just the "what," but the "how" and "why" of characterizing a new chemical entity, ensuring scientific rigor and safety at every step. This document is structured to be a practical laboratory companion, blending theoretical understanding with actionable experimental protocols.
Molecular Identity and Predicted Physicochemical Properties
The foundational step in characterizing any new compound is to understand its structure and predict its basic properties. These predictions, while not a substitute for experimental data, provide a valuable starting point for experimental design, such as selecting appropriate solvents for reactions and purification.
The structure of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is depicted below:
Caption: Molecular Structure of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction/Comments |
| Molecular Formula | C₁₁H₈BrClN₂O | Based on atomic count from the chemical structure. |
| Molecular Weight | 315.55 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an off-white to pale yellow or beige crystalline solid. | Based on the appearance of similar substituted pyrimidines and halogenated aromatic compounds.[1] |
| Melting Point | Expected to be in the range of 100-200 °C. | Pure crystalline organic compounds typically have sharp melting points.[2][3] The presence of polar functional groups and halogens can lead to a moderately high melting point. For comparison, 5-bromo-2-chloropyrimidine has a melting point of 73-80 °C.[1] |
| Boiling Point | > 300 °C (likely to decompose before boiling at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required, though decomposition is a risk. |
| Solubility | Predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), chloroform, and methanol.[4] Sparingly soluble in less polar solvents like toluene and likely insoluble in water. | The pyrimidine and methoxy groups introduce polarity, while the overall structure is largely nonpolar. Solubility in various solvents is a key parameter for reaction setup and purification.[4] |
Experimental Determination of Physical Properties
The following section provides detailed protocols for the empirical determination of the key physical properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid, whereas a broad melting range suggests the presence of impurities.[3][5]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20 °C per minute to establish a rough range.[3][7]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate of 1-2 °C per minute when approaching the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing.[8][9] Both kinetic and thermodynamic solubility can be important parameters.
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO)).
-
Sample Preparation:
-
Add an excess amount of solid 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.[10]
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.
-
Table 2: Solubility Classification
| Descriptive Term | Approximate Mass of Solute per Mass of Solvent |
| Very soluble | < 1 part |
| Freely soluble | From 1 to 10 parts |
| Soluble | From 10 to 30 parts |
| Sparingly soluble | From 30 to 100 parts |
| Slightly soluble | From 100 to 1,000 parts |
| Very slightly soluble | From 1,000 to 10,000 parts |
| Practically insoluble | > 10,000 parts |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure and purity of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and types of atoms and their connectivity.[11][12] For 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the pyrimidine and phenyl rings are expected in the aromatic region (typically δ 6.5-8.5 ppm). The splitting patterns will depend on the coupling between adjacent protons.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the upfield region (typically δ 3.5-4.0 ppm).
Predicted ¹³C NMR Spectral Features:
-
Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.
-
The chemical shifts will be indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms (N, O, Cl, Br) will be deshielded and appear at higher chemical shifts.
Safety and Handling
Rationale: As a novel compound, 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine should be handled with care, assuming it may have unknown toxicological properties. The presence of halogenated aromatic moieties warrants specific safety precautions.[15][16]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]
-
Spill Response: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard-Specific Considerations:
-
Halogenated Compound: Halogenated organic compounds can be toxic and may pose environmental hazards. Avoid release to the environment.
-
Skin and Eye Irritation: Many aromatic compounds can cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[15]
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. While empirical data for this specific molecule is not yet widely published, the predicted properties and detailed experimental protocols herein offer a robust starting point for any researcher or drug development professional. By following these methodologies, you can generate high-quality, reliable data that will be crucial for the further development and application of this novel compound. Always prioritize safety and adhere to established laboratory best practices when working with new chemical entities.
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